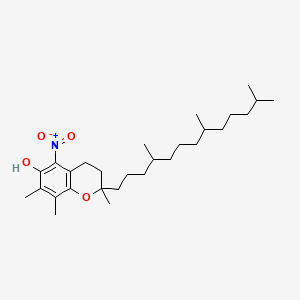

5-Nitro-gamma-tocopherol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7,8-trimethyl-5-nitro-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-28(7)18-16-24-25(29(31)32)26(30)22(5)23(6)27(24)33-28/h19-21,30H,8-18H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEXLLWUKIIJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of 5-Nitro-γ-Tocopherol from γ-Tocopherol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the formation of 5-nitro-γ-tocopherol (5-NO₂-γT) from γ-tocopherol (γT). We will delve into the underlying chemical mechanisms, provide a detailed experimental protocol for its synthesis, and discuss the analytical techniques crucial for its characterization and quantification. This document is designed to offer not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of this important biochemical transformation.

Introduction: The Significance of γ-Tocopherol and its Nitration

Vitamin E is a family of eight fat-soluble compounds, with α-tocopherol being the most abundant form in tissues. However, γ-tocopherol is the major form of vitamin E found in the typical US diet.[1] While both are potent antioxidants, γ-tocopherol possesses a unique structural feature that sets it apart: an unsubstituted 5-position on its chromanol ring.[1] This seemingly minor difference has profound biological implications, particularly in the context of nitrosative stress.

Reactive Nitrogen Species (RNS), such as peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂), are highly reactive molecules implicated in a range of pathological conditions.[2][3][4] The unsubstituted 5-position of γ-tocopherol allows it to effectively trap these electrophilic RNS, forming the stable adduct 5-nitro-γ-tocopherol.[1][5] This detoxification pathway is not available to α-tocopherol, which has a fully substituted chromanol ring.[1] The formation of 5-NO₂-γT is therefore considered a key mechanism by which γ-tocopherol mitigates nitrosative damage, a process with significant implications for inflammation-associated diseases.[1][6]

This guide will focus on the chemical synthesis of 5-NO₂-γT, a critical step for researchers aiming to study its biological activities, develop analytical standards, or investigate its role as a biomarker of nitrosative stress.[7][8][9]

Reaction Mechanism: The Electrophilic Nitration of γ-Tocopherol

The formation of 5-nitro-γ-tocopherol from γ-tocopherol is an electrophilic aromatic substitution reaction. The key to this reaction is the generation of a nitrating agent that attacks the electron-rich chromanol ring of γ-tocopherol, specifically at the nucleophilic C-5 position.

In Vivo Nitration

In biological systems, the nitration of γ-tocopherol is primarily mediated by reactive nitrogen species.[2][10] Peroxynitrite, formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂⁻•), is a key nitrating agent.[4][11] The proposed mechanism involves the formation of a nitrogen dioxide radical (•NO₂) which then reacts with the γ-tocopheroxyl radical.[12][13]

In Vitro Synthesis

For laboratory synthesis, a common and effective method involves the use of an acidified nitrite solution.[2][14] In this reaction, sodium nitrite (NaNO₂) in the presence of an acid, such as acetic acid, generates nitrous acid (HNO₂). Nitrous acid can then form various nitrating species, including the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), which act as the electrophile.

The overall reaction can be summarized as follows:

Figure 1: Simplified reaction mechanism for the formation of 5-nitro-γ-tocopherol.

Experimental Protocol: Synthesis of 5-Nitro-γ-Tocopherol

The following protocol is a detailed, step-by-step methodology for the synthesis of 5-nitro-γ-tocopherol, adapted from established procedures.[2][14]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| γ-Tocopherol | ≥96% | Sigma-Aldrich |

| Ethanol | Anhydrous, ≥99.5% | Fisher Scientific |

| Glacial Acetic Acid | ≥99.7% | VWR |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |

| Hexane | HPLC Grade, ≥95% | Fisher Scientific |

| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Sigma-Aldrich |

| Deionized Water | ||

| Sodium Bicarbonate (NaHCO₃) | Anhydrous | Fisher Scientific |

| Nitrogen Gas | High Purity |

Step-by-Step Synthesis Procedure

-

Preparation of γ-Tocopherol Solution:

-

Accurately weigh 10 mg of γ-tocopherol.

-

Dissolve the γ-tocopherol in 10 mL of ethanol in a glass reaction vessel. This creates a homogenous solution for the reaction to proceed efficiently.

-

-

Acidification:

-

To the ethanolic solution of γ-tocopherol, add 4 mL of glacial acetic acid.

-

Gently swirl the mixture to ensure it is well-mixed. The acidic environment is crucial for the generation of the nitrating species from sodium nitrite.

-

-

Initiation of Nitration:

-

Prepare a 300 mM solution of sodium nitrite by dissolving the appropriate amount in deionized water.

-

Add 6 mL of the 300 mM sodium nitrite solution to the acidified γ-tocopherol solution.

-

The reaction mixture should be stirred or swirled continuously. The reaction is typically rapid and proceeds at room temperature. The addition of sodium nitrite initiates the nitration reaction.

-

-

Reaction Quenching and Extraction:

-

After approximately 4-5 minutes, terminate the reaction by adding a solution of potassium hydroxide (KOH) until the solution is neutralized or slightly basic. This step quenches the reaction by neutralizing the acid and stopping the formation of the nitrating agent.

-

Transfer the reaction mixture to a separatory funnel.

-

Add 20 mL of hexane and shake vigorously to extract the nitrated product into the organic phase. 5-nitro-γ-tocopherol is lipophilic and will partition into the hexane layer.

-

Allow the layers to separate and discard the lower aqueous layer.

-

-

Washing and Drying:

-

Wash the hexane layer several times with deionized water to remove any remaining water-soluble impurities.

-

Dry the hexane layer over anhydrous sodium bicarbonate to remove any residual water. Drying the organic phase is important to prevent interference in the subsequent evaporation step.

-

-

Solvent Evaporation:

-

Carefully decant the dried hexane solution into a clean, pre-weighed round-bottom flask.

-

Evaporate the hexane under a gentle stream of nitrogen gas or using a rotary evaporator. This step isolates the crude 5-nitro-γ-tocopherol.

-

-

Purification (Optional but Recommended):

-

The crude product can be purified using High-Performance Liquid Chromatography (HPLC) on a semi-preparative C18 column.[14] This step is essential to obtain a high-purity product for use as an analytical standard or for biological assays.

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis of 5-nitro-γ-tocopherol.

Characterization and Analytical Techniques

Accurate characterization and quantification of the synthesized 5-nitro-γ-tocopherol are paramount. Several analytical techniques are well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of tocopherols and their derivatives.[15] Both normal-phase and reversed-phase HPLC can be employed.[15]

-

Reversed-Phase HPLC (RP-HPLC): This is a common method for separating 5-nitro-γ-tocopherol from unreacted γ-tocopherol and other byproducts. A C18 column is typically used with a mobile phase consisting of a mixture of organic solvents (e.g., methanol, acetonitrile) and water.

-

Detection:

-

UV-Vis Detection: 5-nitro-γ-tocopherol exhibits a characteristic UV absorbance that can be used for its detection and quantification.[2]

-

Electrochemical Detection (ECD): ECD is a highly sensitive method for the detection of electroactive compounds like 5-nitro-γ-tocopherol.[10][16]

-

Fluorescence Detection: While tocopherols are fluorescent, the nitro group may alter the fluorescence properties of 5-nitro-γ-tocopherol.

-

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the unambiguous identification and sensitive quantification of 5-nitro-γ-tocopherol.[7][8][17]

-

LC-MS/MS: Tandem mass spectrometry provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions. For 5-nitro-γ-tocopherol, the precursor ion [M-H]⁻ at m/z 460 can be fragmented to produce a characteristic product ion at m/z 194.[5] This technique is particularly valuable for analyzing complex biological samples.[7][8][17]

Spectrophotometry

The concentration of a purified solution of 5-nitro-γ-tocopherol can be determined spectrophotometrically using its molar extinction coefficient. For example, in ethanol, the molar extinction coefficient at 410 nm (ε₄₁₀) is 1976 M⁻¹cm⁻¹.[2]

Analytical Workflow Diagram

Figure 3: General workflow for the analysis of 5-nitro-γ-tocopherol.

Conclusion

The formation of 5-nitro-γ-tocopherol is a scientifically significant reaction, representing a key detoxification pathway for reactive nitrogen species. Understanding the mechanism and mastering the synthesis of this compound are crucial for advancing research in areas of oxidative stress, inflammation, and drug development. The protocols and analytical methods detailed in this guide provide a solid foundation for the successful synthesis, purification, and characterization of 5-nitro-γ-tocopherol, enabling further exploration of its biological roles.

References

-

Jiang, Q., et al. (2020). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free Radical Biology and Medicine, 158, 85-97. [Link]

-

Bruno, R. S., et al. (2015). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. Free Radical Research, 49(7), 849-858. [Link]

-

Hensley, K., et al. (1998). Nitration of gamma-tocopherol and oxidation of alpha-tocopherol by copper-zinc superoxide dismutase/H2O2/NO2-: role of nitrogen dioxide free radical. Archives of Biochemistry and Biophysics, 358(2), 234-240. [Link]

-

Leonard, S. W., et al. (2003). 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free Radical Biology and Medicine, 35(12), 1560-1567. [Link]

-

Hensley, K., et al. (1998). Nitration of γ-tocopherol and oxidation of α-tocopherol by copper-zinc superoxide dismutase/H2O2/NO2−: Role of nitrogen dioxide free radical. Archives of Biochemistry and Biophysics, 358(2), 234-240. [Link]

-

Sánchez-Marzo, N., et al. (2022). Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties. Molecules, 27(9), 2879. [Link]

-

Leonard, S. W., et al. (2003). 5-Nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free Radical Biology and Medicine, 35(12), 1560-1567. [Link]

-

Christen, S., et al. (2002). Evidence for the nitration of γ-tocopherol in vivo: 5-nitro-γ-tocopherol is elevated in the plasma of subjects with coronary heart disease. FEBS Letters, 514(2-3), 299-303. [Link]

-

Galván-Salas, N. A., et al. (2022). Nitration of Flavonoids and Tocopherols as Potential Modulators of Nitrosative Stress—A Study Based on Their Conformational Structures and Energy Content. Molecules, 27(9), 2963. [Link]

-

Espinoza, A., et al. (2017). Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops. Antioxidants, 6(4), 99. [Link]

-

Hogg, N., et al. (1999). The effect of alpha-tocopherol on the nitration of gamma-tocopherol by peroxynitrite. Archives of Biochemistry and Biophysics, 363(2), 319-326. [Link]

-

Christen, S., et al. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. FEBS letters, 514(2-3), 299-303. [Link]

-

Netscher, T. (2007). Vitamin E Chemistry. Nitration of Non-α-tocopherols: Products and Mechanistic Considerations. Vitamins & Hormones, 76, 155-202. [Link]

-

Saini, R. K., et al. (2023). Antioxidant Green Factories: Toward Sustainable Production of Vitamin E in Plant In Vitro Cultures. ACS Omega, 8(3), 2825-2837. [Link]

-

Sundl, I., et al. (2007). Formation of 5-nitro-gamma-tocopherol in smokers and non-smokers after mixed tocopherol supplementation. Free Radical Research, 41(6), 707-714. [Link]

-

Hensley, K., et al. (2000). Measurement of 3-nitrotyrosine and 5-nitro-gamma-tocopherol by high-performance liquid chromatography with electrochemical detection. Free Radical Biology and Medicine, 28(4), 520-528. [Link]

-

Cooney, R. V., et al. (1993). Gamma-tocopherol detoxification of nitrogen dioxide: superiority to alpha-tocopherol. Proceedings of the National Academy of Sciences, 90(5), 1771-1775. [Link]

-

Christen, S., et al. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research, 43(12), 2139-2146. [Link]

-

Williamson, K. S., et al. (1998). Reactions of peroxynitrite with gamma-tocopherol. Chemical Research in Toxicology, 11(3), 231-238. [Link]

-

Ryynänen, K., et al. (2013). Analysis of Tocopherols and Tocotrienols by HPLC. In Lipid Library. AOCS. [Link]

-

El-Abassy, R. M., et al. (2023). Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. Molecules, 28(20), 7138. [Link]

-

National Center for Biotechnology Information (n.d.). gamma-tocopherol. PubChem Compound Database. Retrieved January 25, 2026, from [Link].

-

Pacher, P., et al. (2007). Nitric Oxide and Peroxynitrite in Health and Disease. Physiological Reviews, 87(1), 315-424. [Link]

-

Dickinson, B. C., et al. (2011). Electrochemical and Spectroscopic Characterization of Oxidized Intermediate Forms of Vitamin E. Antioxidants & Redox Signaling, 15(10), 2735-2751. [Link]

-

Ferrer-Sueta, G., & Radi, R. (2024). Peroxynitrite: a multifaceted oxidizing and nitrating metabolite. Current Opinion in Chemical Biology, 81, 102459. [Link]

-

Wiser, J., et al. (2008). In vivo gamma tocopherol supplementation decreases systemic oxidative stress and cytokine responses of human monocytes in normal and asthmatic subjects. Free Radical Biology and Medicine, 45(1), 40-49. [Link]

Sources

- 1. Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxynitrite: a multifaceted oxidizing and nitrating metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties | MDPI [mdpi.com]

- 7. 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of 3-nitrotyrosine and 5-nitro-gamma-tocopherol by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactions of peroxynitrite with gamma-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitration of gamma-tocopherol and oxidation of alpha-tocopherol by copper-zinc superoxide dismutase/H2O2/NO2-: role of nitrogen dioxide free radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Nitration of γ-tocopherol and oxidation of α-tocopherol by copper-zinc superoxide dismutase/H2O2/NO2−: Role of nitrogen dioxide free radical - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aocs.org [aocs.org]

- 16. Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Biological Significance of 5-Nitro-γ-Tocopherol: A Technical Guide for Researchers

Abstract

5-Nitro-γ-tocopherol (5-NO2-γT) has emerged as a pivotal molecule in the study of nitrosative stress and its implications in human health and disease. Unlike its parent compound, γ-tocopherol, which possesses potent antioxidant and anti-inflammatory properties, the primary significance of 5-NO2-γT lies in its role as a stable biomarker of the interaction between vitamin E and reactive nitrogen species (RNS). This guide provides an in-depth exploration of the formation, biological context, and analytical methodologies related to 5-NO2-γT. It is designed to equip researchers, clinicians, and drug development professionals with a comprehensive understanding of this molecule's importance in assessing nitrosative stress and its relationship with the broader biological activities of γ-tocopherol and its metabolites.

Introduction: The Intersection of Vitamin E and Nitrosative Stress

Vitamin E is a family of eight fat-soluble compounds, with α-tocopherol and γ-tocopherol being the most common forms in the human diet. While α-tocopherol has been the subject of extensive research, recent studies have highlighted the unique and significant biological roles of γ-tocopherol.[1] A key distinction between these two forms of vitamin E lies in their interaction with reactive nitrogen species (RNS), such as nitrogen dioxide and peroxynitrite.[1] These highly reactive molecules are implicated in the pathophysiology of numerous chronic diseases, including cardiovascular disorders, neurodegenerative conditions, and cancer.[2]

γ-Tocopherol, due to an unsubstituted 5-position on its chromanol ring, can effectively trap RNS, a capability not shared by the fully substituted α-tocopherol.[1] This reaction leads to the formation of 5-nitro-γ-tocopherol (5-NO2-γT), a stable end-product that serves as a cumulative marker of RNS exposure and γ-tocopherol's RNS-scavenging activity.[1][3]

The Genesis of a Biomarker: Formation of 5-Nitro-γ-Tocopherol

The formation of 5-NO2-γT is a direct consequence of the detoxification of RNS by γ-tocopherol.[1] This process is particularly relevant in conditions of elevated nitrosative stress, such as in cigarette smokers or individuals with chronic inflammatory diseases.[4][5] The chemical reaction involves the nitration of the γ-tocopherol molecule at the C-5 position of the chromanol head.[3] In vitro studies have demonstrated that this can occur directly or through the oxidation of a 5-nitroso-γ-tocopherol intermediate.[3]

The significance of this reaction extends beyond the mere detoxification of RNS. The formation of 5-NO2-γT prevents the oxidative metabolism of γ-tocopherol, suggesting a potential alteration in the metabolic fate of this vitamin E isomer under conditions of high nitrosative stress.[3]

Caption: Formation of 5-Nitro-γ-tocopherol from γ-tocopherol and RNS.

5-Nitro-γ-Tocopherol as a Biomarker of Nitrosative Stress

The utility of 5-NO2-γT as a biomarker stems from its stability and the specificity of its formation. Unlike other markers of nitrative stress, such as 3-nitrotyrosine, which can be challenging to measure accurately due to analytical issues and potential artifactual formation, 5-NO2-γT provides a more reliable assessment of in vivo RNS activity.[3]

Elevated plasma concentrations of 5-NO2-γT have been observed in populations with known exposure to high levels of RNS. For instance, smokers have been found to have significantly higher plasma levels of 5-NO2-γT compared to non-smokers.[4][5] This finding underscores the direct link between the inhalation of RNS from cigarette smoke and the in vivo formation of this nitrated vitamin E derivative.

| Population Group | Relative Plasma 5-Nitro-γ-tocopherol Levels | Reference |

| Non-smokers | Baseline | [4][5] |

| Smokers | Approximately 2-fold higher than non-smokers | [4][5] |

The Biological Activities of the Precursor: γ-Tocopherol's Anti-Inflammatory Properties

While 5-NO2-γT itself does not appear to possess significant direct biological activity, its precursor, γ-tocopherol, and its other metabolites exhibit potent anti-inflammatory effects.[1][2] Understanding these properties is crucial for contextualizing the overall biological significance of the γ-tocopherol pathway.

γ-Tocopherol has been shown to modulate key inflammatory pathways, including those involving cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1][6] By inhibiting these enzymes, γ-tocopherol can reduce the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[6][7] This activity is in contrast to α-tocopherol, which shows weaker or no inhibition of these enzymes.[6]

Furthermore, γ-tocopherol and its primary metabolite, γ-carboxyethyl-hydroxychroman (γ-CEHC), have been demonstrated to inhibit the activation of the pro-inflammatory transcription factor NF-κB.[2]

Caption: γ-Tocopherol's inhibition of COX-2 and 5-LOX pathways.

Experimental Protocols

Synthesis of 5-Nitro-γ-tocopherol

This protocol is based on the method described by Cooney et al. and cited in subsequent studies.[3]

Materials:

-

γ-tocopherol

-

Ethanol

-

Glacial acetic acid

-

Sodium nitrite (NaNO2)

-

Potassium hydroxide (KOH)

-

Hexane

-

Nitrogen gas

Procedure:

-

Dissolve γ-tocopherol in ethanol.

-

Acidify the solution with glacial acetic acid.

-

Induce nitration by adding sodium nitrite. The reaction should be monitored for completion.

-

Terminate the reaction by adding KOH.

-

Wash the mixture with water to remove water-soluble components.

-

Extract the crude 5-NO2-γT product using hexane.

-

Dry the hexane extract under a stream of nitrogen gas.

-

Reconstitute the purified product in ethanol.

-

Confirm purity (>99%) using LC-MS and determine the concentration spectrophotometrically.

Quantification of 5-Nitro-γ-tocopherol in Plasma by LC-MS/MS

This protocol is a composite of methodologies described in the literature for the analysis of tocopherols and their metabolites.[4][5][8]

Sample Preparation:

-

To 50 µL of plasma, add an internal standard (e.g., a deuterated analog of 5-NO2-γT if available, or a structurally similar nitrated compound).

-

Precipitate proteins by adding 200 µL of acetonitrile. Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

LC-MS/MS Parameters (Illustrative):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid to improve ionization.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often effective for detecting nitrated compounds.

-

Mass Transitions:

-

5-Nitro-γ-tocopherol: Monitor the transition from the precursor ion (m/z 460) to a specific product ion (e.g., m/z 194).[8]

-

Internal Standard: Monitor the appropriate mass transition for the chosen internal standard.

-

Quantification:

-

Generate a standard curve using synthesized 5-NO2-γT of known concentrations.

-

Calculate the concentration of 5-NO2-γT in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Directions

5-Nitro-γ-tocopherol stands as a critical biomarker for assessing nitrosative stress, providing a more stable and reliable measure than other available markers. Its formation represents a key detoxification pathway for reactive nitrogen species by its parent compound, γ-tocopherol. While 5-NO2-γT itself does not appear to be a potent bioactive molecule, its presence and concentration in biological fluids offer valuable insights into the in vivo interplay between antioxidants and reactive species.

Future research should focus on further validating the use of 5-NO2-γT as a clinical biomarker in a broader range of diseases associated with nitrosative stress. Additionally, exploring the downstream metabolic fate of 5-NO2-γT could reveal further details about the complex biological roles of the entire γ-tocopherol family. The continued development of sensitive and robust analytical methods will be paramount to advancing our understanding in these areas.

References

-

Bruno, R. S., & Traber, M. G. (2006). α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers. Journal of nutritional biochemistry, 17(11), 747-55. [Link]

-

Jiang, Q. (2017). Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. Free radical biology & medicine, 113, 7-20. [Link]

-

Reiter, E., Jiang, Q., & Christen, S. (2007). Anti-inflammatory properties of alpha- and gamma-tocopherol. Molecular aspects of medicine, 28(5-6), 668-91. [Link]

-

Christen, S., Woodall, A. A., Shigenaga, M. K., Southwell-Keely, P. T., Duncan, M. W., & Ames, B. N. (1997). gamma-tocopherol traps mutagenic electrophiles such as NO(x) and complements alpha-tocopherol: physiological implications. Proceedings of the National Academy of Sciences of the United States of America, 94(7), 3217-22. [Link]

-

Williamson, K. S., Gabbita, S. P., Mou, S., West, M., Pye, Q. N., & Floyd, R. A. (2002). 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Nitric oxide : biology and chemistry, 7(1), 31-9. [Link]

-

Jiang, Q., Elson-Schwab, I., Courtemanche, C., & Ames, B. N. (2000). gamma-tocopherol and its major metabolite, in contrast to alpha-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells. Proceedings of the National Academy of Sciences of the United States of America, 97(21), 11494-9. [Link]

-

Jiang, Q., & Ames, B. N. (2003). Gamma-tocopherol, but not alpha-tocopherol, decreases proinflammatory eicosanoids and inflammation damage in rats. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 17(8), 816-22. [Link]

-

Gao, L., Yuan, Y., & Li, H. (2014). Development and validation of a sensitive LC/MS/MS method for the determination of γ-tocotrienol in rat plasma. Journal of pharmaceutical and biomedical analysis, 98, 28-33. [Link]

Sources

- 1. Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties | MDPI [mdpi.com]

- 3. α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

5-Nitro-γ-tocopherol: A Definitive Biomarker of Nitrosative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Silent Threat of Nitrosative Stress

In the landscape of cellular biochemistry, the balance between reactive oxygen species (ROS) and antioxidants is crucial for maintaining homeostasis. However, an often-overlooked aspect of this delicate equilibrium is the role of reactive nitrogen species (RNS). When the production of RNS overwhelms the body's ability to neutralize them, a condition known as nitrosative stress ensues. This phenomenon is increasingly recognized as a key player in the pathogenesis of a wide array of chronic and degenerative diseases. Unlike the more commonly measured markers of oxidative stress, nitrosative stress requires specific and reliable biomarkers for its detection and quantification. This guide focuses on 5-nitro-γ-tocopherol (NGT), a stable and specific product of the interaction between γ-tocopherol, a major form of vitamin E, and RNS, establishing it as a definitive marker of nitrosative stress.

The Biochemical Rationale: Why 5-Nitro-γ-tocopherol is a Superior Marker

The utility of a biomarker lies in its specificity and stability. 5-Nitro-γ-tocopherol excels in both these aspects, making it a more reliable indicator of nitrosative stress compared to other markers like nitrotyrosine.[1]

The Unique Reactivity of γ-Tocopherol

Vitamin E is not a single molecule but a family of eight related compounds. While α-tocopherol is the most abundant form in tissues, γ-tocopherol possesses a unique structural feature that sets it apart: an unsubstituted C-5 position on its chromanol ring. This site is highly susceptible to electrophilic attack by RNS, particularly peroxynitrite (ONOO⁻), a potent nitrating and oxidizing agent formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[2] This reaction leads to the formation of the stable nitrated product, 5-nitro-γ-tocopherol.

In contrast, α-tocopherol has a methyl group at the C-5 position, which hinders its reactivity with RNS. This structural difference underscores the specific role of γ-tocopherol in trapping and detoxifying RNS.

The Formation of 5-Nitro-γ-tocopherol: A Mechanistic Overview

The formation of 5-nitro-γ-tocopherol is a direct consequence of nitrosative stress. The primary pathway involves the reaction of γ-tocopherol with peroxynitrite. This reaction is a free radical process that can be promoted by peroxynitrite-derived radicals.[3]

dot

Caption: Formation of 5-Nitro-γ-tocopherol from γ-Tocopherol and RNS.

Analytical Methodologies for the Quantification of 5-Nitro-γ-tocopherol

Accurate and sensitive quantification of 5-nitro-γ-tocopherol is paramount for its use as a biomarker. The two primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with electrochemical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Synthesis of 5-Nitro-γ-tocopherol Standard

As 5-nitro-γ-tocopherol is not commercially available, its synthesis is a prerequisite for establishing a standard curve for quantification.[1]

Protocol for the Synthesis of 5-Nitro-γ-tocopherol:

-

Dissolution: Prepare an ethanolic solution of γ-tocopherol.

-

Acidification: Acidify the solution with glacial acetic acid.

-

Nitration: Induce nitration by the addition of sodium nitrite.

-

Reaction Termination: Stop the reaction by adding potassium hydroxide (KOH).

-

Extraction: Wash the mixture with water and extract the crude product using hexane.

-

Purification and Characterization: Dry the hexane extract under a stream of nitrogen gas and reconstitute the residue in ethanol. The purity of the synthesized NGT should be confirmed by LC-MS, and its concentration determined spectrophotometrically.[1]

Quantification by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the detection of 5-nitro-γ-tocopherol in biological matrices.

Step-by-Step Protocol for LC-MS/MS Analysis of 5-Nitro-γ-tocopherol in Human Plasma:

-

Sample Preparation (Plasma):

-

To 1 mL of plasma, add an internal standard (e.g., 7-nitro-β-tocopherol).

-

Perform a lipid extraction using a suitable organic solvent like hexane.

-

Evaporate the organic layer to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Separation (HPLC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape.

-

Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Multiple Reaction Monitoring (MRM): Monitor the specific mass transition for 5-nitro-γ-tocopherol, which is the fragmentation of the precursor ion at m/z 460 to a major product ion at m/z 194.[4]

-

dot

Caption: Workflow for the analysis of 5-Nitro-γ-tocopherol by LC-MS/MS.

Clinical and Research Applications of 5-Nitro-γ-tocopherol as a Biomarker

Elevated levels of 5-nitro-γ-tocopherol have been consistently observed in various pathological conditions associated with increased nitrosative stress.

Cardiovascular Disease

Studies have shown that individuals with coronary heart disease have significantly elevated plasma concentrations of 5-nitro-γ-tocopherol.[5] Furthermore, this nitrated form of vitamin E has been detected in atherosclerotic plaques, suggesting a direct role of nitrosative stress in the development of atherosclerosis.[5]

Neurodegenerative Diseases

Nitrosative stress is increasingly implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease. Research has documented a two- to threefold increase in 5-nitro-γ-tocopherol in affected regions of the Alzheimer's brain.[6][7] This finding points to lipid-phase nitration as a significant contributor to the neuronal damage observed in this devastating disease.

Smoking and Environmental Exposures

Cigarette smoke is a major source of reactive nitrogen species. Consequently, smokers exhibit significantly higher plasma levels of 5-nitro-γ-tocopherol compared to non-smokers, reflecting the increased nitrosative burden from smoking.[8]

| Condition | Matrix | Fold Increase/Observation | Reference |

| Coronary Heart Disease | Plasma | Elevated concentrations in patients.[5] | [5] |

| Atherosclerotic Plaque | Detected at levels similar to plasma in patients.[5] | [5] | |

| Alzheimer's Disease | Brain Tissue | 2- to 3-fold increase in affected regions.[6][7] | [6][7] |

| Smoking | Plasma | Significantly higher levels in smokers vs. non-smokers.[8] | [8] |

Conclusion and Future Perspectives

5-Nitro-γ-tocopherol has emerged as a robust and reliable biomarker of nitrosative stress, offering significant advantages over other markers due to its stability and the specific reactivity of its precursor, γ-tocopherol. Its quantification in various biological matrices provides a valuable tool for researchers and clinicians to assess the role of nitrosative stress in a wide range of diseases. The detailed methodologies provided in this guide offer a starting point for the implementation of 5-nitro-γ-tocopherol analysis in both research and clinical settings.

Future research should focus on further validating the clinical utility of 5-nitro-γ-tocopherol as a diagnostic and prognostic marker. Moreover, its application in drug development could be instrumental in evaluating the efficacy of novel therapeutic interventions aimed at mitigating nitrosative stress. The continued exploration of this specific biomarker holds the promise of unraveling the intricate role of nitrosative stress in human health and disease, ultimately paving the way for more targeted and effective therapeutic strategies.

References

- Borges, C. R., & Kvitko, B. H. (2007). Use of mass spectrometry to assess protein modifications by reactive nitrogen species. Mass spectrometry reviews, 26(4), 599–613.

- Morton, L. W., Ward, N. C., Croft, K. D., & Puddey, I. B. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. FEBS letters, 523(1-3), 113–116.

- Morton, L. W., Abu-Amsha Caccetta, R., Puddey, I. B., & Croft, K. D. (2002). Analysis of 5-nitro-γ-tocopherol in human plasma and atherosclerotic plaque by liquid chromatography-tandem mass spectrometry. Free Radical Biology and Medicine, 33(5), 684-689.

- Christen, S., Woodall, A. A., Shigenaga, M. K., Southwell-Keely, P. T., Duncan, M. W., & Ames, B. N. (1997). γ-tocopherol traps mutagenic electrophiles such as NO(X) and complements α-tocopherol: physiological implications.

- Williamson, K. S., Gabbita, S. P., Mou, S., West, M., Pye, Q. N., Markesbery, W. R., Cooney, R. V., Grammas, P., Reimann-Philipp, U., Floyd, R. A., & Hensley, K. (2002). The nitration product 5-nitro-gamma-tocopherol is increased in the Alzheimer brain. Nitric oxide : biology and chemistry, 6(2), 221–227.

- Cooney, R. V., Franke, A. A., Harwood, P. J., Hatch-Pigott, V., Custer, L. J., & Mordan, L. J. (1993). Gamma-tocopherol detoxification of nitrogen dioxide: superiority to alpha-tocopherol.

- Jiang, Q., Christen, S., Shigenaga, M. K., & Ames, B. N. (2001). γ-tocopherol, the major form of vitamin E in the US diet, deserves more attention. The American journal of clinical nutrition, 74(6), 714–722.

- Hensley, K., Williamson, K. S., & Floyd, R. A. (2000). Measurement of 3-nitrotyrosine and 5-nitro-gamma-tocopherol by high-performance liquid chromatography with electrochemical detection. Free radical biology & medicine, 28(4), 520–528.

- Christen, S., Hagen, T. M., Shigenaga, M. K., & Ames, B. N. (1999). Chronic inflammation, mutation, and cancer. In Oxidative Stress and the Molecular Biology of Antioxidant Defenses (pp. 695-732).

- Radi, R. (2018). Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine. Proceedings of the National Academy of Sciences, 115(23), 5839-5848.

- Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological reviews, 87(1), 315–424.

- Squadrito, G. L., & Pryor, W. A. (1998). Oxidative chemistry of nitric oxide: the roles of superoxide, peroxynitrite, and carbon dioxide. Free Radical Biology and Medicine, 25(4-5), 392-403.

- Dwyer, J. H., Navab, M., Dwyer, K. M., Hassan, K., Sun, P., Shircore, A., Hama-Levy, S., Hough, G., Wang, X., Drake, T., Merz, C. N. B., & Fogelman, A. M. (2004). Oxygenated carotenoid lutein and progression of early atherosclerosis: the Los Angeles atherosclerosis study.

- Radi, R., Peluffo, G., Alvarez, M. N., Naviliat, M., & Cayota, A. (2001). Unraveling peroxynitrite formation in biological systems. Free Radical Biology and Medicine, 30(5), 463-488.

- Morris, M. C., Evans, D. A., Tangney, C. C., Bienias, J. L., Wilson, R. S., Aggarwal, N. T., & Scherr, P. A. (2005). Relation of the tocopherol forms to incident Alzheimer disease and to cognitive change. The American journal of clinical nutrition, 81(2), 508–514.

- Whiteman, M., Ketsawatsakul, U., & Halliwell, B. (2002). A reassessment of the peroxynitrite scavenging activity of uric acid. Annals of the New York Academy of Sciences, 962(1), 242-259.

- van der Loo, B., Labugger, R., Skepper, J. N., Bachschmid, M., Kilo, J., Powell, J. M., Palacios-Callender, M., Erusalimsky, J. D., Quaschning, T., Malinski, T., Gygi, D., Ullrich, V., & Lüscher, T. F. (2000). Enhanced peroxynitrite formation in human atherosclerotic plaques. Journal of vascular research, 37(5), 439–448.

- Beckman, J. S., & Koppenol, W. H. (1996). Nitric oxide, superoxide, and peroxynitrite: the good, the bad, and ugly. The American journal of physiology, 271(5 Pt 1), C1424–C1437.

- Szabó, C., Ischiropoulos, H., & Radi, R. (2007). Peroxynitrite: biochemistry, pathophysiology and development of therapeutics. Nature reviews. Drug discovery, 6(8), 662–680.

- Jiang, Q., Elson-Schwab, I., Courtemanche, C., & Ames, B. N. (2002). γ-Tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells. Proceedings of the National Academy of Sciences, 99(16), 10474-10479.

- Reiter, E., Jiang, Q., & Christen, S. (2007). Anti-inflammatory properties of α-and γ-tocopherol. Molecular aspects of medicine, 28(5-6), 668-691.

- Rubbo, H., Radi, R., Trujillo, M., Telleri, R., Kalyanaraman, B., Barnes, S., Kirk, M., & Freeman, B. A. (1994). Nitric oxide regulation of superoxide and peroxynitrite-dependent lipid peroxidation. Formation of novel nitrogen-containing oxidized lipid derivatives. The Journal of biological chemistry, 269(42), 26066–26075.

Sources

- 1. α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The nitration product 5-nitro-gamma-tocopherol is increased in the Alzheimer brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 8. 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Mechanism of Action of 5-Nitro-γ-Tocopherol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-γ-tocopherol (NGT or 5-NO2-γ-T) is a nitrated derivative of γ-tocopherol (γ-T), the predominant form of vitamin E in the typical US diet. Formed in vivo under conditions of nitrative stress, NGT is not merely a biomarker but an active molecule with distinct bioactivities. This technical guide provides a comprehensive overview of the cellular mechanism of action of 5-Nitro-γ-tocopherol. We will explore its formation, its primary role in quenching reactive nitrogen species (RNS), and its subsequent modulatory effects on critical inflammatory pathways, particularly the cyclooxygenase-2 (COX-2) enzyme system. This document synthesizes current research to offer a detailed perspective for professionals engaged in pharmacology, cell biology, and drug discovery.

Introduction: The Genesis of a Bioactive Molecule

While α-tocopherol is the most abundant form of vitamin E in tissues and supplements, γ-tocopherol has unique properties that distinguish it from its well-known counterpart. A key structural feature of γ-tocopherol is the unsubstituted C-5 position on its chromanol ring. This site is susceptible to electrophilic attack by reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂), which are often overproduced during inflammatory responses.[1][2] This reaction leads to the formation of 5-Nitro-γ-tocopherol, a stable end-product.[3][4]

Initially viewed as a marker of RNS activity and nitrative stress, NGT is now understood to possess intrinsic biological activity.[4][5] Its formation is, in itself, a detoxification mechanism, as it consumes potent and damaging RNS, thereby preventing them from nitrating other critical biomolecules like tyrosine residues in proteins.[2][3] This guide delves deeper into the subsequent cellular actions of NGT, moving beyond its role as a simple scavenger.

The Primary Mechanism: Formation and RNS Scavenging

The core of NGT's mechanism begins with its synthesis. In environments rich in RNS, such as those found in inflamed tissues or in the plasma of smokers, γ-tocopherol acts as a sacrificial nucleophile.[5][6] The nitration occurs at the free C-5 position, a reaction that cannot happen with α-tocopherol due to its fully methylated chromanol ring.[1]

This direct trapping of RNS is a significant protective action. Peroxynitrite, for instance, is a powerful oxidant and nitrating agent that can damage DNA, lipids, and proteins, contributing to cellular dysfunction and death. By converting RNS into the stable NGT molecule, γ-tocopherol effectively neutralizes their immediate threat.[1][4] This process is a fundamental aspect of γ-tocopherol's anti-inflammatory and cytoprotective effects.

Caption: Formation of 5-Nitro-γ-tocopherol as a primary RNS detoxification pathway.

Modulation of Inflammatory Signaling Pathways

Beyond RNS scavenging, emerging evidence indicates that γ-tocopherol and its metabolites, including potentially NGT, actively modulate enzymatic pathways central to the inflammatory cascade.

Inhibition of Cyclooxygenase-2 (COX-2) Activity

A pivotal anti-inflammatory action of γ-tocopherol and its primary metabolite, 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman (γ-CEHC), is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7][8] COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins, most notably Prostaglandin E2 (PGE2), from arachidonic acid (AA).[9][10]

Studies have shown that γ-tocopherol and γ-CEHC reduce PGE2 synthesis in macrophages and epithelial cells stimulated with inflammatory agents like lipopolysaccharide (LPS) or IL-1β.[2][8] The mechanism appears to involve direct inhibition of COX-2 enzymatic activity rather than suppression of its expression.[2] It has been proposed that these molecules may act as competitive inhibitors, vying with arachidonic acid for the enzyme's active site.[2] This action is significant because PGE2 is a key mediator of inflammation, contributing to vasodilation, edema, pain, and fever.[10]

Caption: Inhibition of the COX-2 pathway by γ-Tocopherol and its metabolites.

Impact on 5-Lipoxygenase (5-LOX) Pathway

In addition to the COX pathway, γ-tocopherol, but not α-tocopherol, has been shown to inhibit the formation of leukotriene B4 (LTB4).[7] LTB4 is a potent chemotactic agent synthesized by the 5-lipoxygenase (5-LOX) enzyme in neutrophils, playing a critical role in recruiting immune cells to the site of inflammation.[1][11] By blocking both the COX-2 and 5-LOX pathways, γ-tocopherol and its derivatives can comprehensively dampen the production of key lipid mediators of inflammation.

Modulation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ)

Research has also indicated that γ-tocopherol can upregulate the expression of PPARγ in human colon cancer cell lines, with a more pronounced effect than α-tocopherol.[12] PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis, insulin sensitivity, and inflammation. Its activation is generally associated with anti-inflammatory effects. The ability of γ-tocopherol to increase PPARγ expression suggests another potential, indirect anti-inflammatory mechanism that warrants further investigation for NGT itself.[12]

Quantitative Data Summary

The formation of NGT is directly correlated with the level of nitrative stress. This is evident in studies comparing smokers and non-smokers, as well as in models of induced inflammation.

| Group/Condition | Plasma NGT Concentration | Key Finding | Reference |

| Human Smokers vs. Non-smokers | Smokers had plasma NGT concentrations double those of non-smokers. | Demonstrates NGT as a biomarker of in vivo nitrative stress from cigarette smoke. | [5] |

| In Vitro Plasma Exposure | 6-hour exposure to gas-phase cigarette smoke increased NGT from 3 to 134 nmol/L . | Confirms direct conversion of γ-T to NGT upon exposure to high RNS levels. | [5][13] |

| Rat Model of Inflammation | 24 hours post-zymosan injection, plasma NGT levels were 2-fold higher than controls. | Shows that endogenous inflammatory processes increase NGT formation. | [4] |

| COX-2 Inhibition by γ-Tocopherol | Apparent IC₅₀ of 7.5 µM in LPS-stimulated macrophages and 4 µM in IL-1β-treated A549 cells. | γ-Tocopherol is a potent inhibitor of PGE2 synthesis at physiological concentrations. | [8] |

Key Experimental Protocols

The study of 5-Nitro-γ-tocopherol relies on sensitive analytical techniques to detect and quantify this molecule in complex biological matrices.

Protocol 1: Quantification of NGT in Plasma by LC-MS

This protocol is adapted from methodologies described for the analysis of NGT in human plasma.[5][13]

Objective: To accurately measure the concentration of 5-Nitro-γ-tocopherol in plasma samples.

Methodology:

-

Sample Preparation & Extraction:

-

To 200 µL of plasma, add an internal standard (e.g., d6-γ-tocopherol) to account for extraction variability.

-

Precipitate proteins by adding 1 mL of ice-cold ethanol, followed by vigorous vortexing.

-

Perform a lipid extraction by adding 2 mL of hexane, vortexing for 2 minutes, and centrifuging at 2000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper hexane layer to a new tube. Repeat the hexane extraction on the aqueous layer and pool the hexane fractions.

-

Evaporate the pooled hexane to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., methanol/water mixture) for analysis.

-

-

LC-MS Analysis:

-

Chromatography System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm particle size) is typically used to separate tocopherols.

-

Mobile Phase: A gradient of methanol and water, often with a small amount of ammonium acetate or formic acid to improve ionization.

-

Mass Spectrometry System: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Monitor the specific precursor-to-product ion transitions for both NGT and the internal standard.

-

-

Quantification:

-

Generate a standard curve using synthesized NGT of known concentrations.

-

Calculate the ratio of the NGT peak area to the internal standard peak area for both standards and unknown samples.

-

Determine the concentration of NGT in the samples by interpolating their peak area ratios against the standard curve.

-

Self-Validating System & Causality: The use of an internal standard is critical for trustworthy quantification, as it corrects for sample loss during the multi-step extraction process. The specificity of LC-MS, particularly with MRM, ensures that the signal being measured is definitively from NGT, avoiding interference from other structurally similar molecules. This provides a high degree of confidence in the final concentration values.

Conclusion and Future Directions

The mechanism of action of 5-Nitro-γ-tocopherol is multifaceted. It begins with its formation, which serves as a critical defense mechanism by scavenging and detoxifying highly reactive nitrogen species. This action alone positions γ-tocopherol as a key lipophilic antioxidant in environments of high nitrative stress.

Beyond this primary role, the downstream effects of γ-tocopherol and its metabolites on inflammatory enzyme systems like COX-2 and 5-LOX reveal a more active, modulatory function. By inhibiting the production of potent pro-inflammatory mediators such as PGE2 and LTB4, these compounds can significantly attenuate the inflammatory response.

For researchers and drug development professionals, several areas warrant further exploration:

-

Direct Activity of NGT: While the anti-inflammatory effects of the parent compound γ-T are established, further studies are needed to isolate and determine the specific COX-2 inhibitory activity of the NGT molecule itself.

-

Pharmacokinetics: Understanding the distribution, metabolism, and clearance of NGT is crucial to evaluating its potential as a therapeutic agent or a long-term biomarker.

-

Signaling Pathway Interactions: Elucidating whether NGT directly interacts with nuclear receptors like PPARγ or modulates transcription factors such as NF-κB could uncover novel mechanisms of action.

References

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Title: 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo Source: PubMed URL

- Title: 5-Nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo Source: ResearchGate URL

-

Title: Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties Source: MDPI URL: [Link]

-

Title: gamma-tocopherol, 7616-22-0 Source: ChemSrc URL: [Link]

- Title: Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection Source: PubMed URL

- Title: Gamma-tocopherol, but not alpha-tocopherol, decreases proinflammatory eicosanoids and inflammation damage in rats Source: PubMed URL

- Title: Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management Source: PubMed URL

-

Title: In vivo gamma tocopherol supplementation decreases systemic oxidative stress and cytokine responses of human monocytes in normal and asthmatic subjects Source: PubMed Central URL: [Link]

-

Title: Gamma (γ) tocopherol upregulates peroxisome proliferator activated receptor (PPAR) gamma (γ) expression in SW 480 human colon cancer cell lines Source: PubMed Central URL: [Link]

- Source: National Institutes of Health (NIH)

- Title: Measurement of 3-nitrotyrosine and 5-nitro-gamma-tocopherol by high-performance liquid chromatography with electrochemical detection Source: PubMed URL

-

Title: γ-Tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells Source: PNAS URL: [Link]

-

Title: Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth Source: MDPI URL: [Link]

-

Title: Prostaglandin E2 Source: Wikipedia URL: [Link]

Sources

- 1. Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of 3-nitrotyrosine and 5-nitro-gamma-tocopherol by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gamma-tocopherol, but not alpha-tocopherol, decreases proinflammatory eicosanoids and inflammation damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. γ-Tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

- 11. Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gamma (γ) tocopherol upregulates peroxisome proliferator activated receptor (PPAR) gamma (γ) expression in SW 480 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Analysis of 5-Nitro-γ-tocopherol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

5-Nitro-γ-tocopherol (NGT) is a nitrated derivative of γ-tocopherol, a major vitamer of vitamin E. Formed in vivo through the reaction of γ-tocopherol with reactive nitrogen species (RNS), NGT has emerged as a significant biomarker for nitrosative stress, implicated in a range of inflammatory diseases and pathological conditions. Unlike its precursor, γ-tocopherol, which exhibits potent antioxidant and anti-inflammatory properties, the distinct chemical characteristics and biological activities of NGT are of considerable interest to the scientific community. This technical guide provides a comprehensive overview of the chemical properties of 5-Nitro-γ-tocopherol, including its synthesis, stability, and spectroscopic profile. Furthermore, detailed protocols for its analysis in biological matrices are presented, offering a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction: The Significance of 5-Nitro-γ-tocopherol

Vitamin E is a family of eight naturally occurring, lipid-soluble compounds that includes four tocopherols (α, β, γ, and δ) and four tocotrienols. While α-tocopherol is the most abundant form of vitamin E in tissues, γ-tocopherol is the major vitamer in the diet of many Western countries and possesses unique biological functions. A key distinction of γ-tocopherol is its unsubstituted C-5 position on the chromanol ring, which makes it a potent scavenger of reactive nitrogen species (RNS), such as peroxynitrite and nitrogen dioxide.[1][2] This reactivity leads to the formation of the stable nitrated adduct, 5-Nitro-γ-tocopherol (NGT).[1][3][4]

The presence of elevated levels of NGT has been documented in various conditions associated with increased nitrosative stress, including cardiovascular disease, neurodegenerative disorders, and in smokers.[1][5] This has established NGT as a reliable biomarker for assessing in vivo nitrosative damage. While the precursor, γ-tocopherol, is known to modulate inflammatory pathways, including those involving cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), the direct biological activity of NGT is an area of ongoing investigation.[2][6] Understanding the chemical properties of NGT is paramount for its accurate detection, quantification, and for elucidating its potential physiological roles beyond that of a stable end-product.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-Nitro-γ-tocopherol is essential for its handling, analysis, and for interpreting its biological behavior.

Chemical Structure and Reactivity

The introduction of a nitro group at the C-5 position of the chromanol ring of γ-tocopherol significantly alters the electron density and reactivity of the molecule. This substitution occurs via an electrophilic substitution reaction with nitrating agents like peroxynitrite.[4] The formation of NGT is a direct consequence of the unique ability of γ-tocopherol to trap RNS, a property not shared by α-tocopherol due to its fully methylated chromanol ring.[2]

Synthesis of 5-Nitro-γ-tocopherol

For research purposes, 5-Nitro-γ-tocopherol is not commercially available and must be synthesized. A common laboratory-scale synthesis is described below.

-

Dissolution: Dissolve γ-tocopherol in an ethanolic solution.

-

Acidification: Acidify the solution with glacial acetic acid. This protonates the phenoxy group, making the aromatic ring more susceptible to electrophilic attack.

-

Nitration: Induce nitration by the dropwise addition of an aqueous solution of sodium nitrite. The nitrous acid formed in situ is the nitrating agent.

-

Reaction Termination: After a suitable reaction time (monitored by TLC), terminate the reaction by adding a base, such as potassium hydroxide (KOH), to neutralize the acid.

-

Extraction: Extract the crude product from the aqueous-ethanolic mixture using a non-polar organic solvent like hexane.

-

Washing and Drying: Wash the organic extract with water to remove any remaining salts and base. Dry the hexane extract over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent under a stream of nitrogen. The resulting crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-Nitro-γ-tocopherol. The purity should be confirmed by LC-MS.[1]

Caption: Workflow for the synthesis of 5-Nitro-γ-tocopherol.

Spectroscopic and Physical Data

Accurate characterization of 5-Nitro-γ-tocopherol relies on a combination of spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₇NO₄ | Calculated |

| Molecular Weight | 461.68 g/mol | Calculated |

| UV-Vis λmax (in ethanol) | 410 nm | [1] |

| Mass Spectrometry (m/z) | 460.4 [M-H]⁻ | [7] |

Solubility and Stability

The solubility and stability of 5-Nitro-γ-tocopherol are critical considerations for its use in experimental settings.

-

Solubility: Similar to its precursor, 5-Nitro-γ-tocopherol is a lipophilic molecule. It is expected to be readily soluble in organic solvents such as ethanol, methanol, acetone, and hexane, and insoluble in water.[2]

-

Stability: Tocopherols are generally sensitive to light, heat, and alkaline conditions.[9] The stability of 5-Nitro-γ-tocopherol under various pH, temperature, and light conditions has not been extensively studied, but it is considered a stable product of RNS scavenging.[3] It is recommended to store solutions of NGT at low temperatures and protected from light.

Analytical Methodologies for 5-Nitro-γ-tocopherol

The accurate quantification of 5-Nitro-γ-tocopherol in biological samples is crucial for its validation as a biomarker of nitrosative stress. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed.

Sample Preparation

The lipophilic nature of NGT necessitates an extraction from the aqueous biological matrix (e.g., plasma, tissue homogenate).

-

Internal Standard: Add an appropriate internal standard to the sample to account for extraction efficiency and instrumental variability.

-

Saponification (for plasma): Saponify the plasma sample with alcoholic KOH to hydrolyze esters and release tocopherols.

-

Extraction: Extract the saponified sample with a non-polar organic solvent such as hexane.

-

Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in the mobile phase used for the chromatographic analysis.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC with electrochemical or UV detection can be used for the quantification of NGT.

-

Column: A deactivated reversed-phase C18 column is suitable for separating NGT from other tocopherols.

-

Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of methanol, acetonitrile, and an aqueous buffer is typically used.

-

Detection: Coulometric detection offers high sensitivity, with a detection limit in the femtomole range.[3]

-

Quantification: Quantification is achieved by comparing the peak area of NGT in the sample to a standard curve of known concentrations.

Caption: General workflow for the HPLC analysis of 5-Nitro-γ-tocopherol.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high specificity and sensitivity for the quantification of NGT, particularly in complex biological matrices.

-

Chromatography: Similar reversed-phase HPLC conditions as described above are used to separate NGT from isomers and other matrix components.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is employed for selective detection. The precursor ion for NGT ([M-H]⁻) is m/z 460.4, which is then fragmented to produce a characteristic product ion for quantification.[7]

-

Quantification: Multiple reaction monitoring (MRM) is used to monitor the specific precursor-to-product ion transition, providing high selectivity and sensitivity.

Biological Implications and Future Directions

The formation of 5-Nitro-γ-tocopherol is a clear indicator of in vivo RNS production and subsequent damage to lipid-soluble molecules. While its role as a biomarker is well-established, the direct biological activities of NGT remain an active area of research.

Modulation of Inflammatory Pathways

The precursor, γ-tocopherol, and its primary metabolite, γ-carboxyethyl-hydroxychroman (γ-CEHC), have been shown to possess anti-inflammatory properties, including the inhibition of COX-2 activity.[6] It is plausible that NGT, as a stable metabolite, may not retain these activities. Further studies are required to investigate the direct effects of NGT on key inflammatory signaling pathways, such as NF-κB and the expression of pro-inflammatory cytokines.

Caption: Interaction of γ-tocopherol and NGT with inflammatory pathways.

Future Research Perspectives

Future research should focus on several key areas to fully elucidate the role of 5-Nitro-γ-tocopherol:

-

Comprehensive Biological Profiling: In vitro and in vivo studies are needed to determine if NGT has any direct biological effects, or if it is solely a biomarker of nitrosative stress.

-

Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion of NGT will provide insights into its physiological fate.

-

Clinical Utility: Further clinical studies are warranted to validate the use of NGT as a prognostic or diagnostic biomarker in a wider range of diseases.

Conclusion

5-Nitro-γ-tocopherol is a chemically distinct and biologically significant nitrated derivative of γ-tocopherol. Its formation in vivo serves as a valuable indicator of nitrosative stress. This technical guide has provided a detailed overview of its chemical properties, synthesis, and analytical methodologies, offering a foundational resource for researchers. Continued investigation into the direct biological activities and clinical utility of NGT will undoubtedly contribute to a deeper understanding of the role of nitrosative stress in human health and disease.

References

- Bruno, R. S., & Valacchi, G. (2015). α-Tocopherol supplementation reduces 5-nitro-γ-tocopherol accumulation by decreasing γ-tocopherol in young adult smokers. Redox Biology, 5, 137-145.

- Christen, S., Shigenaga, M. K., & Ames, B. N. (2002). Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection. Journal of Lipid Research, 43(11), 1978-1985.

- Jiang, Q., Christen, S., Shigenaga, M. K., & Ames, B. N. (2001). γ-Tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management. The American Journal of Clinical Nutrition, 74(6), 714–722.

- Morton, L. W., Ward, N. C., Croft, K. D., & Puddey, I. B. (2002). Evidence for the nitration of gamma-tocopherol in vivo: 5-nitro-gamma-tocopherol is elevated in the plasma of subjects with coronary heart disease. Biochemical Journal, 364(Pt 3), 625–628.

-

Morton, L. W., Ward, N. C., Croft, K. D., & Puddey, I. B. (2002). LC/MS/MS chromatogram of (A) standards of 7-nitro-β-tocopherol and... ResearchGate. Retrieved from [Link]

- Traber, M. G. (2007). Vitamin E regulatory mechanisms. Annual Review of Nutrition, 27, 347-362.

- Valacchi, G., Pagnin, E., Corbacho, A. M., Olano, E., Davis, P. A., & Cross, C. E. (2003). 5-Nitro-gamma-tocopherol increases in human plasma exposed to cigarette smoke in vitro and in vivo. Free Radical Biology and Medicine, 34(12), 1628-1636.

- Jiang, Q., Elson-Schwab, I., Courtemanche, C., & Ames, B. N. (2000). γ-Tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells. Proceedings of the National Academy of Sciences, 97(21), 11494–11499.

- Cooney, R. V., Franke, A. A., Harwood, P. J., Hatch-Pigott, V., Custer, L. J., & Mordan, L. J. (1993). Gamma-tocopherol detoxification of nitrogen dioxide: superiority to alpha-tocopherol. Proceedings of the National Academy of Sciences, 90(5), 1771–1775.

- Hensley, K., Williamson, K. S., & Floyd, R. A. (2000). Degradation of γ- and α-tocopherol and formation of 5-nitro-γ-tocopherol induced by peroxynitrite in liposomes and skeletal muscle. Free Radical Biology and Medicine, 28(4), 520-528.

- Rupérez, F. J., Martín-Aragón, S., Barbas, C., & de la Maza, A. (2001). Chromatographic analysis of α-tocopherol and related compounds in various matrices.

-

RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. Retrieved from [Link]

- Baker, J. K., & Myers, C. W. (1991). One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards. Pharmaceutical Research, 8(6), 763–770.

- Valacchi, G., Sticozzi, C., & Pecorelli, A. (2015). Vitamin E γ-Tocotrienol Inhibits Cytokine-Stimulated NF-κB Activation by Induction of Anti-Inflammatory A20 via Stress Adaptive Response Due to Modulation of Sphingolipids. The Journal of Immunology, 195(1), 211–222.

-

Waters Corporation. (n.d.). Method Migration of a Normal Phase HPLC Method for Tocopherols in Dietary Supplements. Retrieved from [Link]

- N'Goma, J. C. B., & Ndong, J. C. (1995). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 17(4), 161-168.

Sources

- 1. α-Tocopherol Supplementation Reduces 5-Nitro-γ-Tocopherol Accumulation By Decreasing γ-Tocopherol In Young Adult Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of plasma tocopherols alpha, gamma, and 5-nitro-gamma in rats with inflammation by HPLC coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation of γ- and α-tocopherol and formation of 5-nitro-γ-tocopherol induced by peroxynitrite in liposomes and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. γ-Tocopherol and its major metabolite, in contrast to α-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. raybiotech.com [raybiotech.com]

5-Nitro-γ-tocopherol: A Technical Guide to its Discovery, Chemistry, and Analytical Quantification

Introduction: Beyond α-Tocopherol - The Emergence of a Nitrated Vitamin E Metabolite

For decades, the narrative of vitamin E has been largely dominated by α-tocopherol, lauded for its potent antioxidant properties. However, a more nuanced understanding of vitamin E's physiological roles has emerged, bringing to light the unique and critical functions of its other isoforms, particularly γ-tocopherol. This guide delves into the discovery, history, and scientific importance of 5-Nitro-γ-tocopherol (NGT), a stable metabolite formed from the interaction of γ-tocopherol with reactive nitrogen species (RNS). The identification of NGT has provided researchers with a valuable biomarker for nitrative stress, a key pathological process in a range of inflammatory diseases and conditions associated with oxidative damage. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of NGT's chemistry, its historical context, and detailed methodologies for its analysis.

Chapter 1: The Genesis of a Discovery - A Historical Perspective

The journey to understanding 5-Nitro-γ-tocopherol began with a paradigm shift in vitamin E research, moving from a singular focus on α-tocopherol to a broader appreciation of the distinct biological activities of other tocopherols.

Early Insights into γ-Tocopherol's Unique Reactivity

While α-tocopherol is the most abundant form of vitamin E in tissues, γ-tocopherol is the predominant form in the U.S. diet.[1] Early research in the 1990s began to uncover that γ-tocopherol possessed unique properties not shared by its more famous sibling. A pivotal 1993 study by Cooney et al. demonstrated that γ-tocopherol was superior to α-tocopherol in detoxifying nitrogen dioxide (NO₂), a toxic component of smog and cigarette smoke.[2] This laid the groundwork for investigating γ-tocopherol's role in mitigating damage from reactive nitrogen species.

The Landmark 1997 PNAS Paper: Unveiling 5-Nitro-γ-tocopherol

The definitive discovery and characterization of 5-Nitro-γ-tocopherol can be traced to a seminal 1997 paper in the Proceedings of the National Academy of Sciences of the United States of America by Stephan Christen, Anthony A. Woodall, Mark K. Shigenaga, and Bruce N. Ames.[2] Their research revealed that γ-tocopherol, due to its unsubstituted 5-position on the chromanol ring, could effectively trap mutagenic electrophiles like those derived from peroxynitrite (ONOO⁻).[2] This reaction resulted in the formation of a stable nitrated adduct, which they identified as 5-nitro-γ-tocopherol.[2] This discovery was significant as it proposed a complementary role for γ-tocopherol alongside α-tocopherol: while α-tocopherol is a potent scavenger of oxygen free radicals, γ-tocopherol is uniquely equipped to detoxify reactive nitrogen species.[2]

Chapter 2: The Chemistry of Nitration - Mechanism of 5-Nitro-γ-tocopherol Formation

The formation of 5-Nitro-γ-tocopherol is a direct consequence of the chemical reactivity of the γ-tocopherol molecule with potent nitrating agents generated during inflammatory conditions.

The Role of Reactive Nitrogen Species (RNS)

Reactive nitrogen species, such as peroxynitrite (ONOO⁻), are produced in the body during inflammation and immune responses through the reaction of nitric oxide (•NO) with superoxide (O₂⁻•).[2] These molecules can cause significant damage to lipids, proteins, and DNA through oxidation and nitration reactions.[3]

The Nucleophilic Nature of γ-Tocopherol

The key to γ-tocopherol's ability to scavenge RNS lies in its molecular structure. Unlike α-tocopherol, which has a methyl group at the 5-position of its chromanol ring, γ-tocopherol has a free, nucleophilic 5-position.[2] This site is susceptible to electrophilic attack by nitrating species.

The Nitration Reaction

The formation of 5-Nitro-γ-tocopherol occurs via an electrophilic substitution reaction at the 5-position of the γ-tocopherol chromanol ring. Peroxynitrite, or its derived nitrating species, acts as the electrophile. The reaction is a detoxification pathway, converting a highly reactive and damaging molecule into a stable, less harmful product.[2]

Caption: Formation of 5-Nitro-γ-tocopherol from γ-tocopherol and RNS.

Chapter 3: Biological Significance - A Biomarker of Nitrative Stress